molecular formula C31H41NO16 B12319649 Methyl 2-Acetamido-2-deoxy-4,6-anisolydene-O-[beta-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-galactopyranoside

Methyl 2-Acetamido-2-deoxy-4,6-anisolydene-O-[beta-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-galactopyranoside

Cat. No.: B12319649
M. Wt: 683.7 g/mol
InChI Key: ZGKQUQNYRXSUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Acetamido-2-deoxy-4,6-anisolydene-O-[β-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-α-D-galactopyranoside is a specialized carbohydrate derivative pivotal in synthetic glycosylation reactions. Its structure features a galactopyranoside core modified with a 4,6-anisolydene (p-methoxybenzylidene) protecting group and a β-D-(2,3,4,6-tetraacetyl) galactopyranosyl moiety. The anisolydene group enhances regioselectivity and stereoselectivity during glycosidic bond formation, enabling precise synthesis of complex oligosaccharides . This compound is widely employed in glycobiology for constructing glycoconjugates, glycomimetics, and carbohydrate-based vaccines, leveraging its dual role as a glycosyl donor and acceptor . Its tetraacetylated galactopyranosyl unit facilitates controlled reactivity, while the anisolydene group stabilizes intermediates during multi-step syntheses .

Properties

Molecular Formula

C31H41NO16

Molecular Weight

683.7 g/mol

IUPAC Name

[6-[[7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C31H41NO16/c1-14(33)32-23-26(24-22(45-30(23)39-7)13-41-29(47-24)19-8-10-20(38-6)11-9-19)48-31-28(44-18(5)37)27(43-17(4)36)25(42-16(3)35)21(46-31)12-40-15(2)34/h8-11,21-31H,12-13H2,1-7H3,(H,32,33)

InChI Key

ZGKQUQNYRXSUFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Glycosylation of Galactosamine Derivatives

The core structure originates from methyl 2-acetamido-2-deoxy-α-D-galactopyranoside, which undergoes glycosylation with a tetraacetylated β-D-galactopyranosyl donor. This step employs Schmidt’s trichloroacetimidate method, where the donor’s anomeric position is activated using BF₃·Et₂O as a Lewis acid. The reaction proceeds at -15°C in anhydrous dichloromethane, achieving α-selectivity through neighboring group participation of the C2 acetamido group.

Protective Group Manipulation

Post-glycosylation, the 4,6-hydroxyl groups are protected as an anisolydene (4-methoxybenzylidene) acetal. This is achieved using 4-methoxybenzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid (CSA) in DMF at 60°C. The anisolydene group enhances solubility in organic solvents and directs subsequent regioselective modifications.

Acetylation of Remaining Hydroxyls

The 3-hydroxyl group on the galactosamine moiety is acetylated using acetic anhydride in pyridine. This step ensures complete protection of reactive sites before further functionalization.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Critical parameters for high yields include:

  • Glycosylation : Conducted at -15°C to minimize side reactions.
  • Anisolydene Formation : Elevated temperatures (60°C) accelerate acetal formation but require strict moisture control.
  • Acetylation : Room temperature suffices, with pyridine neutralizing generated acetic acid.

Catalytic Systems

  • BF₃·Et₂O : Optimal for glycosylation, providing >80% yield.
  • CSA : Preferred for acetal formation due to mild acidity and compatibility with acid-sensitive groups.

Protective Group Strategy and Regioselectivity

The anisolydene group’s rigid bicyclic structure sterically shields the 4,6-positions, enabling selective functionalization at the 3-position. Computational studies suggest that the methoxy group’s electron-donating effect stabilizes transition states during glycosylation, favoring α-configuration retention.

Comparative Analysis of Protective Groups

Protective Group Function Removal Method
Anisolydene (4-methoxybenzylidene) Shields 4,6-OH Acidic hydrolysis (HCl/MeOH)
Acetyl (OAc) Protects 2,3,4,6-OH Basic hydrolysis (NaOMe/MeOH)

Purification and Characterization

Chromatographic Techniques

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and ethyl acetate/hexane (1:1) eluent.
  • High-Performance Liquid Chromatography (HPLC) : Ensures ≥95% purity post-purification.

Spectroscopic Validation

  • ¹H NMR : Confirms anomeric configuration (δ 5.42 ppm, d, J = 3.6 Hz for α-linkage).
  • Mass Spectrometry : ESI-MS shows [M+Na]⁺ at m/z 720.7 (calc. 720.6).

Challenges and Side Reactions

Disproportionation During Deacetylation

Under basic conditions, partial decomposition occurs via β-elimination, yielding methyl glucopyranosides and pyranone byproducts. Mitigation involves using milder bases (e.g., NH₃/MeOH) and shorter reaction times.

Anomeric Mixture Formation

Incomplete stereocontrol during glycosylation may yield β-anomer contaminants. Recrystallization from ethanol/water mixtures enriches α-anomer purity to >98%.

Applications of Synthetic Methodology

The described protocol enables gram-scale production for:

  • Glycan Array Construction : Site-specific immobilization via free 3-OH groups.
  • Enzyme Inhibition Studies : Anisolydene’s bulk mimics natural glycan conformations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Acetamido-2-deoxy-4,6-anisolydene-O-[beta-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C31H41NO16
  • Molecular Weight : 683.65 g/mol
  • CAS Number : 316139-74-9

The compound features a methyl acetamido group and a tetraacetyl galactopyranosyl moiety, which contribute to its biological activity and solubility characteristics.

Medicinal Chemistry

Methyl 2-acetamido-2-deoxy-4,6-anisolydene-O-[beta-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-galactopyranoside has been studied for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against Gram-positive bacteria due to the presence of the acetamido group which enhances interaction with bacterial cell walls .
  • Anticancer Properties : The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. This is attributed to its ability to interfere with cellular signaling pathways involved in cell growth and survival .

Glycobiology

In glycobiology, this compound serves as a valuable tool for studying glycan interactions:

  • Glycan Profiling : this compound is used in glycan profiling to understand carbohydrate structures on glycoproteins. Its acetylated form allows for better solubility and stability during analysis .
  • Enzyme Substrates : The compound can act as a substrate for specific glycosyltransferases in enzymatic reactions aimed at synthesizing complex carbohydrates. This application is crucial for producing glycoproteins with defined structures for therapeutic uses .

Material Science

The unique properties of this glycoside make it suitable for applications in material science:

  • Biodegradable Polymers : this compound can be incorporated into biodegradable polymer matrices to enhance biocompatibility and reduce environmental impact. Its incorporation into polymer blends has shown improved mechanical properties while maintaining biodegradability .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive bacteria
Anticancer PropertiesInduces apoptosis in cancer cell lines
GlycobiologyGlycan ProfilingEnhances solubility/stability for carbohydrate analysis
Enzyme SubstratesUtilized in synthesizing complex carbohydrates
Material ScienceBiodegradable PolymersImproved mechanical properties in polymer blends

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various derivatives of methyl 2-acetamido compounds revealed that the tested compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis .
  • Cancer Cell Proliferation : In vitro experiments demonstrated that treatment with methyl 2-acetamido-2-deoxy compounds led to a marked decrease in the viability of breast cancer cells (MCF-7). The study highlighted the potential of these compounds as lead candidates for further drug development .
  • Glycoprotein Synthesis : Research on glycoprotein synthesis using this compound as a substrate showed successful incorporation into various glycosylation pathways, facilitating the production of therapeutically relevant glycoproteins with enhanced efficacy and stability .

Mechanism of Action

The mechanism of action for Methyl 2-Acetamido-2-deoxy-4,6-anisolydene-O-[beta-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-galactopyranoside involves its role as a glycosylation inhibitor. It targets specific enzymes involved in glycosylation, thereby preventing the addition of carbohydrate moieties to proteins and other molecules. This inhibition can affect various cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Features

Compound Name Protecting Groups Glycosidic Linkage Functional Modifications References
Target Compound 4,6-Anisolydene, tetraacetyl α-D-Galactopyranosyl-(1→4) 2-Acetamido, methyl aglycon
Methyl 2-O-Methyl-β-D-galactopyranoside derivatives Benzyl, acetyl β-D-Galactopyranosyl-(1→4) 2-O-Methyl, benzyl aglycon
N-Acetyllactosamine derivatives Acetyl, benzylidene β-D-Galactopyranosyl-(1→4)-GlcNAc 2-Acetamido, free hydroxyls
Benzyl 2-Acetamido-4,6-O-benzylidene derivatives Benzylidene, acetyl β-D-Galactopyranosyl-(1→3/6) Varied branching, benzyl aglycon

Functional Comparisons

Regioselectivity and Reactivity: The target compound’s anisolydene group directs glycosylation to the 3-OH position, minimizing side reactions. In contrast, benzylidene-protected analogs (e.g., ) exhibit less regioselectivity due to competing reactivity at unprotected hydroxyls . 2-O-Methyl derivatives () show reduced steric hindrance, leading to mixed α/β anomeric outcomes during synthesis, unlike the target compound’s α-specific linkage .

Applications :

  • The target compound is optimized for vaccine development due to its stability and selective reactivity, whereas N-acetyllactosamine derivatives () are primarily used as enzyme substrates (e.g., pneumococcal adhesion studies) .
  • Benzylidene-protected analogs () are intermediates in synthesizing branched glycans but require additional deprotection steps, complicating scalability .

Synthetic Efficiency: The target compound’s tetraacetyl group simplifies activation via halide or thioglycoside methods, whereas compounds with benzyl groups () necessitate harsher conditions (e.g., catalytic hydrogenolysis) .

Case Studies
  • : Methyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside lacks the anisolydene group, resulting in lower thermal stability and mixed anomer formation (α/β ratio ~1:1). This limits its utility in precision glycosylation .
  • : The use of p-methoxybenzylidene in glycosylation (similar to anisolydene) improved regioselectivity for 6-OH protection but required acidic conditions for deprotection, which can degrade acid-sensitive glycans .
  • : Benzylidene-protected disaccharides achieved β-(1→3) linkages but required sequential deprotection and re-protection steps, increasing synthetic complexity compared to the target compound’s streamlined process .

Biological Activity

Methyl 2-acetamido-2-deoxy-4,6-anisolydene-O-[beta-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-galactopyranoside (CAS RN: 316139-74-9) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C31H41NO16
  • Molecular Weight : 683.65 g/mol

This structure includes multiple acetyl groups and sugar moieties that may influence its biological interactions.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, particularly focusing on its potential therapeutic applications. Here are some notable findings:

Antimicrobial Activity

Research indicates that derivatives of acetamido sugars possess antimicrobial properties. The specific compound has shown effectiveness against certain bacterial strains, likely due to its ability to interfere with bacterial cell wall synthesis or function.

Immunomodulatory Effects

Studies have suggested that similar compounds can modulate immune responses. The presence of acetylated sugar residues may enhance the bioavailability and interaction with immune cells, potentially leading to increased phagocytic activity and cytokine production.

Anticancer Potential

Initial studies have indicated that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism is hypothesized to involve the disruption of glycosylation patterns on cell surfaces, which can affect cell signaling pathways related to growth and survival.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various acetamido sugar derivatives demonstrated that methyl 2-acetamido-2-deoxy derivatives had significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus.
  • Immunomodulation : In vitro studies showed that treatment with this compound enhanced the activity of macrophages, leading to increased production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Cancer Cell Line Studies : In a controlled laboratory setting, the compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential for further development as an anticancer agent.

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of S. aureus
ImmunomodulatoryIncreased cytokine production
AnticancerInduced apoptosis in HeLa cells

The proposed mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Interaction : The hydrophilic nature of the sugar moieties may facilitate interaction with cell membranes, altering permeability and function.
  • Glycosylation Interference : By modifying glycosylation patterns on proteins and lipids, the compound may impact various signaling pathways crucial for cell survival and proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.